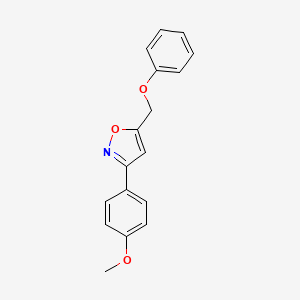

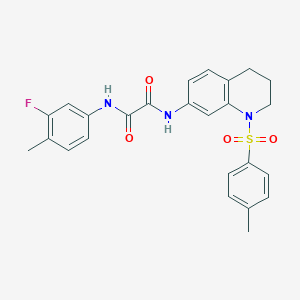

![molecular formula C13H17IN2O2 B2355241 (2S)-4-Iodo-2-methyl-2,3-dihydropyrrolo[2,3-b]pyridine, N-BOC protected CAS No. 2366997-11-5](/img/structure/B2355241.png)

(2S)-4-Iodo-2-methyl-2,3-dihydropyrrolo[2,3-b]pyridine, N-BOC protected

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2S)-4-Iodo-2-methyl-2,3-dihydropyrrolo[2,3-b]pyridine, N-BOC protected (hereafter referred to as 2S-4-Iodo-2-methyl-2,3-dihydropyrrolo[2,3-b]pyridine) is a synthetic compound that has been widely used in the scientific research field due to its unique properties. It is a heterocyclic compound composed of a nitrogen atom and an iodine atom, which makes it highly reactive and versatile in its applications. 2S-4-Iodo-2-methyl-2,3-dihydropyrrolo[2,3-b]pyridine can be used for a variety of purposes, including organic synthesis, drug delivery, and medical imaging.

Aplicaciones Científicas De Investigación

Synthesis and Photocycloaddition

(Albrecht, Basler, & Bach, 2008) discussed the preparation of 1,5-dihydropyrrol-2-ones, including N-Boc-protected tetramic acid, and their use in [2+2]-photocycloaddition, achieving perfect diastereoselectivity and good yields. This process is significant for creating complex molecules with potential applications in materials science and pharmaceuticals.

Peptide Chemistry

(Doerr & Lubell, 2012) synthesized protected enantiopure 2-pyrrolylalanine as an electron-rich arylalanine analog for peptide science. The study highlights the molecule's significance in modifying peptide structure and function, which is crucial in drug development and biochemical research.

Synthesis of Pyrrolidines and Piperidines

(Boto, Hernández, de Leon, & Suárez, 2001) describe a method for synthesizing 2,3-disubstituted pyrrolidines and piperidines using an oxidative decarboxylation-beta-iodination process. This synthesis method is important for creating structures found in many natural products, thus aiding in the study of bioactive compounds.

Asymmetric Organocatalysis

(Monge, Jensen, Franke, Lykke, & Jørgensen, 2010) developed an asymmetric one-pot synthesis of 2,3-dihydropyrroles, highlighting the use of N-Boc-protected imines. Their work is critical in asymmetric synthesis, which is fundamental in producing chiral drugs and molecules with specific biological activities.

Radical Cyclization

(Chea & Clive, 2015) used N-Boc (S)-proline in a radical cyclization process to synthesize (+)-ipalbidine. This technique is valuable in the synthesis of complex organic molecules, particularly in pharmaceuticals.

Cyclobutenedione Synthesis

(Zhang & Liebeskind, 1999) described a method using N-Boc-protected α-amino carbanions for synthesizing substituted 2-pyridinones and dihydro-2-pyridinones. This process is significant for the development of heterocyclic compounds used in various chemical and pharmaceutical applications.

Synthesis of Dihydro-4-pyridone

(Kumar, Haritha, & Rao, 2003) developed a method for synthesizing (2S)-2-(hydroxymethyl)-N-Boc-2,3-dihydro-4-pyridone, important for creating bioactive molecules and pharmaceuticals.

Synthesis of Pyrazolo[4,3-b]pyridines

(Yakovenko, Lukianov, Bol’but, & Vovk, 2019) used N-Boc-protected 5-formyl-1H-pyrazol-4-amines in synthesizing pyrazolo[4,3-b]pyridines, which are key intermediates in pharmaceuticals and agrochemicals.

Synthesis of Azirine Derivatives

(Funt, Krivolapova, Khoroshilova, Novikov, & Khlebnikov, 2020) synthesized 2H-azirine-2-carbonyl azides, showing their use as reactive heterocyclic building blocks. Such compounds are pivotal in creating novel organic structures with potential therapeutic applications.

Propiedades

IUPAC Name |

tert-butyl (2S)-4-iodo-2-methyl-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17IN2O2/c1-8-7-9-10(14)5-6-15-11(9)16(8)12(17)18-13(2,3)4/h5-6,8H,7H2,1-4H3/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGTRGABAZMACSR-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C=CN=C2N1C(=O)OC(C)(C)C)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC2=C(C=CN=C2N1C(=O)OC(C)(C)C)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17IN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-4-Iodo-2-methyl-2,3-dihydropyrrolo[2,3-b]pyridine, N-BOC protected | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

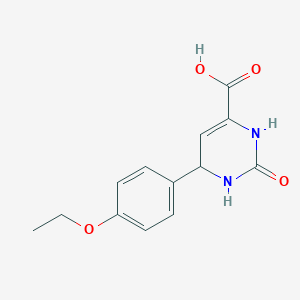

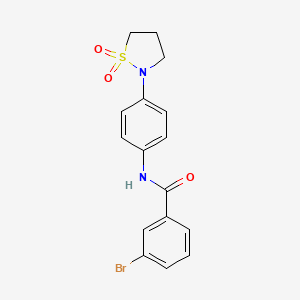

![Ethyl 4-[2-[5-(2-ethoxy-2-oxoethoxy)-1-oxoisoquinolin-2-yl]acetyl]piperazine-1-carboxylate](/img/structure/B2355159.png)

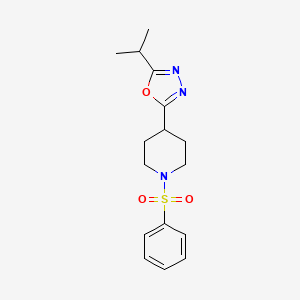

![N'-(3-Fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide](/img/structure/B2355165.png)

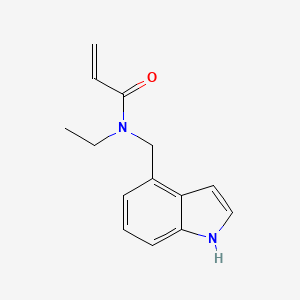

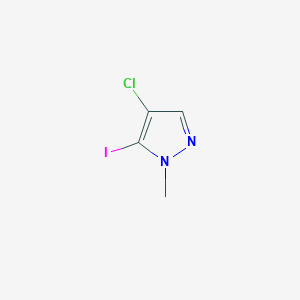

![5-Chloro-2-fluoro-3-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B2355166.png)

![2-Chloro-N-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]propyl]acetamide](/img/structure/B2355169.png)

![2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2355172.png)

![2-{[2-(2-Methoxyphenoxy)ethyl]amino}-5-nitrobenzonitrile](/img/structure/B2355176.png)

![1,3,7-Triazaspiro[4.4]nonane-2,4-dione](/img/structure/B2355181.png)